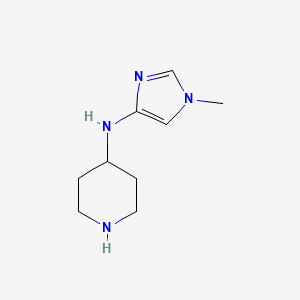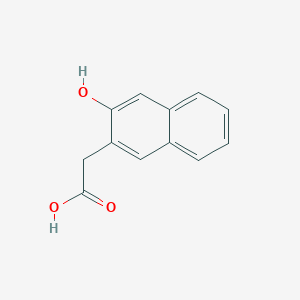
N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine is a compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reduction of 1-methyl-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature, followed by the addition of piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps such as crystallization and chromatography are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine can undergo various types of chemical reactions including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can yield primary or secondary amines.
Aplicaciones Científicas De Investigación
N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-imidazole: A simpler compound with only the imidazole ring.
Piperidine: A compound with only the piperidine ring.
N-(1H-Imidazol-4-yl)piperidin-4-amine: Similar but without the methyl group on the imidazole ring.
Uniqueness
N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical and biological properties. The methyl group on the imidazole ring can influence the compound’s reactivity and binding interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
N-(1-methylimidazol-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C9H16N4/c1-13-6-9(11-7-13)12-8-2-4-10-5-3-8/h6-8,10,12H,2-5H2,1H3 |
Clave InChI |
ARPDNFXZBDITFB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1)NC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)



![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B15290547.png)


![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290555.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline](/img/structure/B15290559.png)


